molecular formula C26H36N2O11 B13861040 Enalapril N-Glucuronide

Enalapril N-Glucuronide

Cat. No.: B13861040
M. Wt: 552.6 g/mol
InChI Key: AYYMUVDBIHEPGL-DBLIMBOXSA-N
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Description

Enalapril N-Glucuronide is a metabolite and impurity of enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, diabetic nephropathy, and heart failure . Structurally, it is formed via N-glucuronidation of enalapril, resulting in the addition of a glucuronic acid moiety to the nitrogen atom of the drug. Its molecular formula is C₂₄H₃₂N₂O₁₁, with a molecular weight of 524.53 g/mol . While enalapril is primarily metabolized to its active diacid form (enalaprilat), its N-glucuronide represents a minor pathway, accounting for a small fraction of total metabolism . Unlike O-glucuronides, N-glucuronides are less common and often associated with specific enzymatic and pharmacokinetic properties .

Properties

Molecular Formula

C26H36N2O11

Molecular Weight

552.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1

InChI Key

AYYMUVDBIHEPGL-DBLIMBOXSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

Preparation Methods

Biosynthetic Formation via Enzymatic Glucuronidation

  • Biological Pathway: this compound is primarily formed in the liver by the action of UDP-glucuronosyltransferase enzymes, specifically UGT1A4 and UGT2B10. These enzymes catalyze the conjugation of glucuronic acid to the nitrogen atom of enalapril, producing the N-glucuronide metabolite. This process is a phase II metabolic reaction enhancing drug solubility and excretion.

  • In Vitro Enzyme Assays: Liver microsomes or S9 fractions from humans or animal models are incubated with enalapril and UDP-glucuronic acid (UDPGA) under controlled conditions (pH ~7.4, 37°C). Alamethicin is often added to permeabilize microsomal membranes. After incubation, the reaction is stopped by protein precipitation, and the glucuronide metabolite is analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Advantages: This method reflects physiological metabolism, providing authentic metabolite with correct stereochemistry and conjugation site.

  • Limitations: Scale-up is limited by enzyme availability and stability; purification from biological matrices can be challenging.

Microbial Biotransformation

  • Concept: Certain microorganisms can mimic mammalian glucuronidation by expressing glucuronosyltransferase-like enzymes or by cofactor-mediated conjugation. This approach is used to produce N-glucuronides including this compound.

  • Process: Microbial cultures are incubated with enalapril under optimized conditions to promote glucuronide formation. The metabolite is then extracted and purified.

  • Benefits: Enables preparative-scale synthesis of glucuronides, useful for metabolite identification and pharmacological studies.

  • Challenges: Variable yields, potential for side reactions, and metabolite stability issues.

Chemical Synthesis via Late-Stage Glucuronidation

  • Overview: Chemical synthesis of N-glucuronides is complex due to the need for regioselective conjugation at the nitrogen atom and the preservation of stereochemistry.

  • Method: Late-stage chemical glucuronidation involves activating glucuronic acid derivatives (e.g., trichloromethyl carbonate derivatives) and coupling them with the nitrogen of enalapril or its analogs under mild conditions.

  • Typical Procedure:

    • Protect functional groups on enalapril if necessary.
    • React enalapril with an activated glucuronic acid derivative in an aprotic solvent such as tetrahydrofuran (THF) at controlled temperature (room temperature to 50°C).
    • Remove protecting groups and purify the product by crystallization or chromatography.
  • Example: One patent describes dissolving an intermediate compound in THF, adding trichloromethyl carbonate reagent at room temperature, stirring for 1 hour, then heating to 50°C for 3 hours to effect glucuronide formation.

  • Advantages: Provides access to pure glucuronide metabolites without biological matrices; scalable for research quantities.

  • Drawbacks: Requires multiple synthetic steps, protection/deprotection strategies, and careful control of reaction conditions.

Supporting Data and Analytical Techniques

Molecular and Structural Data of this compound

Property Data
Molecular Formula C26H36N2O11
Molecular Weight 552.6 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1
Standard InChIKey AYYMUVDBIHEPGL-DBLIMBOXSA-N
SMILES CCOC(=O)C@HN([C@H]2C@@HO)C@@HC(=O)N3CCC[C@H]3C(=O)O

Analytical Techniques

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Enzymatic Glucuronidation Liver microsomes or recombinant UGT enzymes catalyze glucuronide formation Physiological relevance; stereospecific product Limited scale; requires enzyme sources
Microbial Biotransformation Microorganisms convert enalapril to N-glucuronide Scalable; mimics biological metabolism Variable yields; purification complexity
Chemical Late-Stage Glucuronidation Chemical coupling of activated glucuronic acid derivatives to enalapril Pure product; scalable for research Multi-step synthesis; requires protection strategies

Chemical Reactions Analysis

Types of Reactions: Enalapril N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions .

Common Reagents and Conditions:

Major Products: The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can revert it back to enalapril and glucuronic acid .

Scientific Research Applications

Mechanism of Action

Enalapril N-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of enalapril from the body. Enalapril, the parent compound, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Enzymatic Pathways and Isoform Specificity

N-glucuronidation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A3 and UGT1A4 being primary isoforms for nitrogen-containing substrates . For example:

  • Midazolam N-Glucuronide : Formed exclusively by UGT1A4 in humans, contrasting with its O-glucuronides (catalyzed by UGT2B4/2B7) .
  • Bucolome N-Glucuronide : In rats, UGT1A6 and UGT2B1 are responsible, highlighting species-specific isoform differences .
  • Olanzapine 10-N-Glucuronide : Unique to humans and dependent on UGT1A4 .

Species Specificity

  • Human-Specific Metabolism : Olanzapine 10-N-glucuronide is undetected in preclinical species (e.g., rodents), emphasizing human-specific UGT activity .
  • Dog-Specific Pathways : 5-Ethyl-5-phenylhydantoin N-glucuronide is a major metabolite in dogs but absent in humans .

Metabolic Stability and Excretion

  • Bucolome N-Glucuronide : Exhibits prolonged stability in rats (half-life >8.5 hours) and is excreted in bile, suggesting enterohepatic recirculation .
  • Midazolam N-Glucuronide: Accounts for only 1–2% of administered dose in human urine, indicating minor metabolic significance .

Clinical and Pharmacokinetic Relevance

  • Drug-Drug Interactions : Enalapril’s pharmacokinetics are influenced by OATP1B1 transporters, which may affect its availability for glucuronidation .
  • Therapeutic Monitoring : RPV N-glucuronide detection in plasma correlates with intramuscular administration, suggesting utility in adherence monitoring for HIV prophylaxis .
  • Toxicological Implications: N-glucuronides of 4-aminobiphenyl (a carcinogen) form DNA adducts in bladder urothelium, underscoring their role in toxicity .

Data Table: Comparative Analysis of N-Glucuronides

Compound Molecular Weight (g/mol) UGT Isoform Species Metabolic Role Key Characteristics
Enalapril N-Glucuronide 524.53 UGT1A3/1A4 (predicted) Human Impurity Minor pathway, ACE inhibitor metabolite
Olanzapine 10-N-Glucuronide 433.49 UGT1A4 Human Major metabolite Human-specific, stable excretion
Midazolam N-Glucuronide 518.50 UGT1A4 Human Minor metabolite 1–2% urinary excretion, O-glucuronides dominate
RPV N-Glucuronide 766.90 Multiple UGTs Human Route-dependent Detected post-injection, not oral
5-Ethyl-5-Phenylhydantoin N-Glucuronide 362.34 Not specified Dog Major metabolite Species-specific, major urinary excretion
Bucolome N-Glucuronide 397.30 UGT1A6/2B1 (rat) Rat Stable metabolite Biliary excretion, long half-life

Key Research Findings

Stereochemical Variations : E-10-hydroxyamitriptyline N-glucuronide contains racemic enantiomers, unlike its O-glucuronide counterpart, which is enantiomerically enriched .

Enzyme Redundancy : RPV N-glucuronide formation involves multiple UGTs , contrasting with isoform-specific pathways for midazolam or olanzapine .

Toxicity Mechanisms: N-glucuronides of carcinogens (e.g., 4-aminobiphenyl) contribute to DNA adduct formation, linking metabolism to oncogenicity .

Analytical Challenges : Midazolam N-glucuronide hydrolysis in urine complicates quantification, necessitating advanced LC-MS methods .

Q & A

Q. What analytical methodologies are recommended for quantifying Enalapril N-Glucuronide in biological matrices such as plasma or urine?

Methodological Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
  • Ionization mode : Negative electrospray ionization (ESI-) for glucuronides due to their polarity .
  • Collision energy : Optimized based on fragmentation patterns (e.g., declustering potential [DP] of 156 V for trifluoperazine N-glucuronide) .
  • Validation : Include intra-/inter-day accuracy (85–115%) and precision (<15% CV), as demonstrated in midazolam N-glucuronide assays .

Q. How can researchers distinguish this compound from its positional isomers or other metabolites?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) to resolve exact masses (e.g., m/z 432.202 for diphenhydramine N-glucuronide) and MS/MS fragmentation patterns (e.g., m/z 167.0850 as a diagnostic fragment) .
  • Chromatographic separation with reversed-phase columns (e.g., C18) and gradient elution to resolve co-eluting metabolites .

Q. What experimental designs are critical for studying this compound’s pharmacokinetics in vivo?

Methodological Answer:

  • Sampling : Collect plasma/urine at staggered time points to capture peak concentrations (e.g., N-glucuronides may peak 2 hours later than parent drugs) .
  • Hydrolysis controls : Include β-glucuronidase-treated samples to differentiate conjugated vs. free metabolites .

Advanced Research Questions

Q. How does the stability of this compound vary under physiological pH conditions, and what are the implications for renal excretion?

Methodological Answer:

  • Conduct stability assays at pH 5.5 (mimicking urine) and pH 7.4 (plasma). Acid-labile N-glucuronides (e.g., N-acetylbenzidine N-glucuronide) hydrolyze 14–30× faster at pH 5.5, suggesting renal reactivation risks .
  • Compare hydrolysis rates using LC-MS/MS to quantify intact vs. degraded metabolite .

Q. What systems biology approaches can elucidate this compound’s role in drug interactions or off-target effects?

Methodological Answer:

  • Network pharmacology : Predict targets using SwissTargetPrediction (≥50% similarity threshold) and overlay with disease-related genes (e.g., rheumatoid arthritis from DisGeNET) .
  • Statistical validation : Apply ANOVA (e.g., one-way for dose-response; two-way for time-series) and post-hoc tests (e.g., Bonferroni) to confirm significance .

Q. How can contradictory data on this compound’s tissue distribution be resolved?

Methodological Answer:

  • Comparative analysis : Use tissue-specific LC-MS/MS profiling (e.g., plasma vs. skin) to detect spatial disparities, as seen with diphenhydramine N-glucuronide .
  • Data reconciliation : Cross-validate findings with isotopic labeling or in situ hybridization to confirm localization .

Q. What are the challenges in detecting this compound in complex matrices, and how can they be mitigated?

Methodological Answer:

  • Matrix effects : Use isotope-labeled internal standards (e.g., deuterated analogs) to normalize ion suppression/enhancement .
  • Sensitivity : Optimize solid-phase extraction (SPE) protocols for glucuronide enrichment, achieving lower limits of quantification (LLOQ) <1 ng/mL .

Q. How do genetic polymorphisms in UDP-glucuronosyltransferases (UGTs) affect this compound formation?

Methodological Answer:

  • In vitro assays : Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to quantify metabolic activity .
  • Population studies : Correlate UGT genotyping data (e.g., TaqMan assays) with pharmacokinetic variability in clinical cohorts .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between in vitro and in vivo metabolic data for this compound?

Methodological Answer:

  • Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models to integrate enzyme kinetics, tissue permeability, and clearance pathways .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubMed, DisGeNET) to identify consensus patterns .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects on this compound formation?

Methodological Answer:

  • Non-linear regression : Fit data to Michaelis-Menten models to estimate Vmax and Km.
  • Multivariate analysis : Use principal component analysis (PCA) to disentangle confounding variables (e.g., age, renal function) .

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